molecular formula C21H24N6O2 B12180102 [3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone

[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B12180102
M. Wt: 392.5 g/mol
InChI Key: VGQYQPHIERUNQX-UHFFFAOYSA-N
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Description

[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring and a piperazine moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate nitrile precursors with sodium azide under acidic conditions.

    Attachment of the Piperazine Moiety: The piperazine derivative is introduced via nucleophilic substitution reactions, often using halogenated intermediates.

    Final Coupling: The final step involves coupling the tetrazole and piperazine intermediates under conditions that promote the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the methanone group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, [3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the study of enzyme mechanisms and receptor-ligand interactions.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features allow it to interact with specific molecular targets, making it a candidate for drug development in areas such as oncology and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its reactivity and stability make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the structure of certain biological ligands, allowing the compound to bind to active sites and modulate biological activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    [3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl][4-(2-hydroxyphenyl)piperazin-1-yl]methanone: This compound differs by having a hydroxy group instead of a methoxy group, which can alter its reactivity and biological activity.

    [3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl][4-(2-chlorophenyl)piperazin-1-yl]methanone: The presence of a chlorine atom can significantly impact the compound’s chemical properties and interactions with biological targets.

Uniqueness

The unique combination of the tetrazole and piperazine moieties in [3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone sets it apart from similar compounds. This structural arrangement provides a balance of reactivity and stability, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C21H24N6O2

Molecular Weight

392.5 g/mol

IUPAC Name

[3,4-dimethyl-2-(tetrazol-1-yl)phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H24N6O2/c1-15-8-9-17(20(16(15)2)27-14-22-23-24-27)21(28)26-12-10-25(11-13-26)18-6-4-5-7-19(18)29-3/h4-9,14H,10-13H2,1-3H3

InChI Key

VGQYQPHIERUNQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC)N4C=NN=N4)C

Origin of Product

United States

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